molecular formula C18H20O3 B14525994 4-(2-Methylpropyl)phenyl 4-methoxybenzoate CAS No. 62716-80-7

4-(2-Methylpropyl)phenyl 4-methoxybenzoate

Cat. No.: B14525994
CAS No.: 62716-80-7
M. Wt: 284.3 g/mol
InChI Key: NRKWBTVOHDVPKC-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)phenyl 4-methoxybenzoate is an organic compound with the molecular formula C18H20O3. It is a phenyl ester derivative, specifically a benzoate ester, which combines a 4-(2-methylpropyl)phenyl group with a 4-methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)phenyl 4-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-methoxybenzoic acid with 4-(2-methylpropyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Methylpropyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpropyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility in organic solvents, while the 2-methylpropyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

CAS No.

62716-80-7

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

[4-(2-methylpropyl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C18H20O3/c1-13(2)12-14-4-8-17(9-5-14)21-18(19)15-6-10-16(20-3)11-7-15/h4-11,13H,12H2,1-3H3

InChI Key

NRKWBTVOHDVPKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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